![molecular formula C24H28N4OS B2861296 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189671-76-8](/img/structure/B2861296.png)
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide” is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor .
Molecular Structure Analysis
The molecular formula of this compound is C15H19N3S . It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one , which indicates that it has a complex structure involving a spirocyclic system and a thioacetamide group.Physical And Chemical Properties Analysis
The molecular weight of this compound is 273.4 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Therapeutic Potential
Research into structurally similar compounds, such as triazaspiro decane derivatives, has identified their potential as therapeutic agents. These compounds have been studied for their activity as agonists to specific receptors, suggesting a starting point for the development of novel medications. For example, derivatives with similar structural features have been identified as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors, displaying full agonist behavior in biochemical assays (Röver et al., 2000). These findings highlight the potential for compounds with similar structures in the development of new therapeutic agents targeting specific receptors in the human body.
Anticancer Activity
Compounds with the 1-thia-azaspiro[4.5]decane structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma). Some of these compounds showed moderate to high inhibition activities, suggesting that structurally related compounds could be explored for their potential anticancer properties (Flefel et al., 2017).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of novel sulphonamide derivatives, including acetamide derivatives reacting with various nucleophiles, have shown good antimicrobial activity. Such studies suggest the potential for structurally related compounds to serve as bases for developing new antimicrobial agents, providing a promising avenue for research into infectious diseases (Fahim & Ismael, 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is the mu opioid receptors . These receptors are expressed throughout the central and peripheral nervous systems .
Mode of Action
The compound acts as a mu opioid agonist . It binds to the mu opioid receptors, leading to their activation . This activation can produce potent antihyperalgesic effects .
Biochemical Pathways
Upon activation of the mu opioid receptors, there is a downstream effect on pain signaling pathways . This results in a reduction of pain perception, providing an antihyperalgesic effect .
Pharmacokinetics
The compound is described as being
Result of Action
The activation of peripheral mu receptors by this compound leads to a reversal of hyperalgesia , or heightened sensitivity to pain . This has been demonstrated in models of inflammatory and postsurgical pain .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, peripheral inflammation can lead to an increase in mu receptor presence on the peripheral terminals of primary sensory neurons , potentially enhancing the compound’s antihyperalgesic effects .
Direcciones Futuras
The compound is noted to be useful in the treatment of various disorders and conditions such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition . This suggests potential future directions in the development of treatments for these conditions using this compound or related derivatives.
Propiedades
IUPAC Name |
2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-7-5-4-6-8-19)23(27-24)30-17-21(29)25-20-11-9-18(2)10-12-20/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNNZWSJWODMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

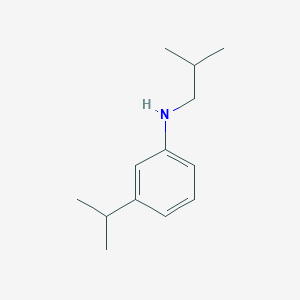
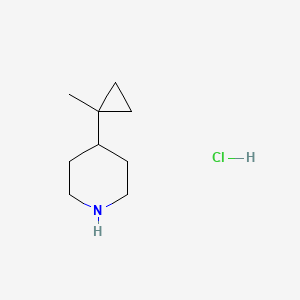
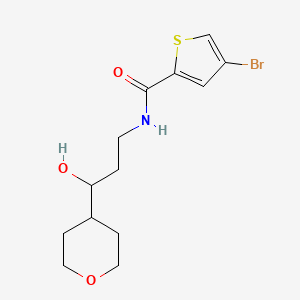

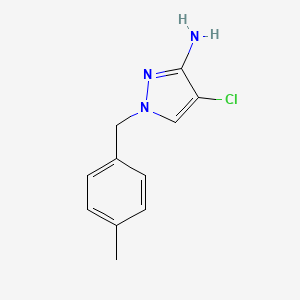
![2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2861219.png)
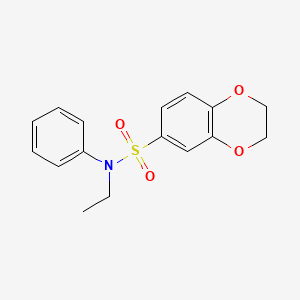
![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)
![N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B2861224.png)

![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)
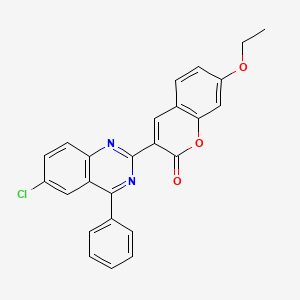
![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)